molecular formula C14H28O B13434742 (11E)-Tetradecen-1-ol-d5

(11E)-Tetradecen-1-ol-d5

Cat. No.: B13434742
M. Wt: 217.40 g/mol
InChI Key: YGHAIPJLMYTNAI-BNWVTDPSSA-N
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Description

(11E)-Tetradecen-1-ol-d5: is a deuterated analog of (11E)-Tetradecen-1-ol, a long-chain fatty alcohol. The deuterium labeling at the fifth position makes it useful in various scientific studies, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a double bond at the eleventh position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of the corresponding alkyne using deuterium gas. The reaction is usually carried out in the presence of a palladium catalyst under controlled conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (11E)-Tetradecen-1-ol-d5 can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: (11E)-Tetradecenal-d5, (11E)-Tetradecanoic acid-d5.

    Reduction: Tetradecane-d5.

    Substitution: (11E)-Tetradecen-1-yl acetate-d5.

Scientific Research Applications

Chemistry: (11E)-Tetradecen-1-ol-d5 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the identification and quantification of similar compounds in complex mixtures.

Biology: In biological studies, this compound is used as a tracer to study metabolic pathways involving long-chain fatty alcohols. Its deuterium label allows for precise tracking of the compound within biological systems.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain similar structural motifs.

Industry: In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling.

Mechanism of Action

The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific enzymes and receptors in biological systems. The deuterium label does not significantly alter the compound’s reactivity but allows for detailed tracking and analysis. The compound primarily targets metabolic pathways involving fatty alcohols and can be used to study enzyme kinetics and substrate specificity.

Comparison with Similar Compounds

    (11E)-Tetradecen-1-ol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

    (11Z)-Tetradecen-1-ol: An isomer with a cis double bond, which may exhibit different reactivity and biological activity.

    (11E)-Tetradecenal: The aldehyde form, used in fragrance and flavor industries.

Uniqueness: (11E)-Tetradecen-1-ol-d5 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C14H28O

Molecular Weight

217.40 g/mol

IUPAC Name

(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2

InChI Key

YGHAIPJLMYTNAI-BNWVTDPSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO

Canonical SMILES

CCC=CCCCCCCCCCCO

Origin of Product

United States

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